molecular formula C9H7F2NO B1318718 3,5-Difluoro-4-methoxyphenylacetonitrile CAS No. 886498-79-9

3,5-Difluoro-4-methoxyphenylacetonitrile

Cat. No.: B1318718
CAS No.: 886498-79-9
M. Wt: 183.15 g/mol
InChI Key: TYFFXUKQUGHEDM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxyphenylacetonitrile is a chemical compound with the CAS Number: 886498-79-9 . It has a molecular weight of 183.16 and its IUPAC name is (3,5-difluoro-4-methoxyphenyl)acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F2NO/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis Improvements

  • Improvement in the synthesis of related phenylacetonitrile compounds, indicating advancements in the production of compounds similar to 3,5-Difluoro-4-methoxyphenylacetonitrile, enhancing efficiency and economic viability (Lai Yi-tian, 2012).

Fluorination Techniques

  • Research on the fluorination of similar compounds using specific reagents, contributing to the understanding of how to effectively introduce fluorine atoms into complex molecules, which is relevant to the manipulation of this compound (C. E. Stephens & J. A. Blake, 2004).

Biological Activity and Photovoltaic Efficiency

  • Theoretical studies on the spectral characteristics, biological activity, and efficiency in photovoltaic cells of compounds closely related to this compound. These studies provide insights into potential applications in energy and medicine (J. S. Al-Otaibi et al., 2020).

Fluorescent pH Probes

  • Development of BODIPY-based hydroxyaryl derivatives, including those with structures similar to this compound, for use as fluorescent pH probes in biological studies (Mukulesh Baruah et al., 2005).

Properties

IUPAC Name

2-(3,5-difluoro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFFXUKQUGHEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270429
Record name 3,5-Difluoro-4-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-79-9
Record name 3,5-Difluoro-4-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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